1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine
Overview
Description
Mechanism of Action
Target of Action
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine, also known as butanoyl-PAF, is a platelet-activating factor (PAF) analog . It primarily targets the platelet-activating factor receptor (PAFR) , which plays a crucial role in various inflammatory and allergic reactions .
Mode of Action
Butanoyl-PAF interacts with its target, the PAFR, initiating receptor-mediated responses in platelets and a variety of other cells . This interaction leads to changes in cell function, including the differentiation of monocytes and activation of polymorphonuclear leukocytes .
Biochemical Pathways
The interaction of butanoyl-PAF with PAFR affects several biochemical pathways. It promotes the differentiation of monocytes and activates polymorphonuclear leukocytes, which are key components of the body’s immune response . Additionally, it is involved in the regulation of phosphoinositide metabolism .
Pharmacokinetics
It is known that it is synthesized non-enzymatically in oxidized low-density lipoprotein (ox-ldl) particles . Its solubility in various solvents such as DMF, DMSO, Ethanol, and PBS (pH 7.2) suggests that it may have good bioavailability .
Result of Action
The action of butanoyl-PAF results in pro-inflammatory activity. It is mainly produced in the body during high oxidative stress . The activation of PAFR by butanoyl-PAF can lead to various cellular effects, including the release of inflammatory mediators and the activation of immune cells .
Action Environment
The action of butanoyl-PAF can be influenced by various environmental factors. For instance, oxidative stress conditions can increase the production of butanoyl-PAF . Additionally, the presence of Ox-LDL particles, where butanoyl-PAF is synthesized, can also influence its action . It is stored at -20°C, indicating that its stability and efficacy could be affected by temperature .
Biochemical Analysis
Biochemical Properties
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is a platelet-activating factor (PAF) analog . It is mainly produced in the body during high oxidative stress . This lipid mediator exhibits pro-inflammatory activity . It is one of the important signaling molecules present in Ox-LDL .
Cellular Effects
This compound promotes the differentiation of monocytes and activates polymorphonuclear leukocytes . It is present in Ox-LDL in amounts more than 100 times greater than enzymatically generated PAF .
Molecular Mechanism
It is known to be involved in the activation of platelets, a crucial step in the coagulation cascade .
Temporal Effects in Laboratory Settings
It is known that it is stable at -20°C .
Metabolic Pathways
Preparation Methods
Butanoyl PAF is a product of the oxidative decomposition of 2-arachidonoyl phospholipids. The oxygenation of the C-5 of the 5,6 double bond followed by cleavage of the hydroperoxide results in a PAF-like compound with a 4-carbon residue esterified in the sn-2 position . This process can be carried out in a laboratory setting using specific reagents and conditions to ensure the correct formation of the compound.
Chemical Reactions Analysis
Butanoyl PAF undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidative decomposition of 2-arachidonoyl phospholipids.
Substitution: The butanoyl group can be substituted with other acyl groups to form different analogs.
Hydrolysis: The ester bond in the sn-2 position can be hydrolyzed to form lyso-PAF.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and specific enzymes that facilitate the cleavage of the hydroperoxide bond. The major products formed from these reactions are PAF-like compounds with varying acyl chain lengths .
Scientific Research Applications
Butanoyl PAF has several scientific research applications:
Comparison with Similar Compounds
Butanoyl PAF is similar to other PAF analogs, such as:
Butenoyl PAF: Another product of the oxidative decomposition of 2-arachidonoyl phospholipids, but with a different acyl chain length.
Azelaoyl phosphatidylcholine: A compound that maintains over 10% of the agonist potency of PAF and is present in oxLDL.
The uniqueness of Butanoyl PAF lies in its higher abundance in oxidized low-density lipoprotein compared to enzymatically generated PAF, making it a significant signaling molecule within oxLDL .
Properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHUBDICYDPLIO-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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